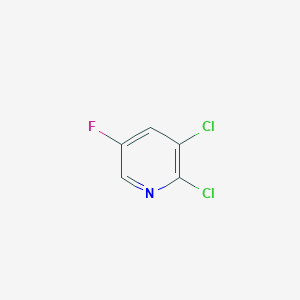

2,3-Dichloro-5-fluoropyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,3-Dichloro-5-fluoropyridine and related compounds typically involves halogenation reactions, where specific halogen atoms are introduced to a pyridine ring at designated positions. For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, is synthesized using halogen dance reactions, demonstrating the versatility of halogen-substituted pyridines as intermediates for further chemical modifications (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-5-fluoropyridine is characterized by the presence of halogen atoms (chlorine and fluorine) attached to the pyridine ring, influencing its electronic and steric properties. These halogens play a critical role in the reactivity and chemical behavior of the molecule, making it a suitable candidate for various organic transformations.

Chemical Reactions and Properties

2,3-Dichloro-5-fluoropyridine undergoes various chemical reactions, leveraging its halogen atoms for nucleophilic substitution reactions (SNAr), cross-coupling reactions, and more. For instance, chemoselective amination of related halogen-substituted pyridines showcases the molecule's ability to participate in catalytic amination, leading to functionalized products suitable for further chemical synthesis (Stroup et al., 2007).

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

2,3-Dichloro-5-fluoropyridine is utilized in innovative synthesis techniques, such as the creation of 1,2,3-Triazoles through 1,3-dipolar cycloadditions of alkynes to azides in ionic liquids. This method demonstrates the compound's versatility in facilitating reactions that yield triazoles, which are significant in various pharmaceutical applications (Zhong & Guo, 2010).

Chemical Reactivity and Modification

Research into the chemical reactivity of halopyridines, including derivatives of 2,3-Dichloro-5-fluoropyridine, has led to the development of methods for creating structural manifolds from common precursors. These methods enable the synthesis of various compounds by exploiting the basicity gradient-driven isomerization, highlighting the compound's utility in constructing complex chemical structures (Schlosser & Bobbio, 2002).

Synthesis of Radiotracers for Medical Imaging

The compound plays a crucial role in the synthesis of radiotracers for Positron Emission Tomography (PET), a medical imaging technique. Research has focused on overcoming challenges in the introduction of fluorine-18, a radioisotope, into specific positions on the pyridine ring to enhance the stability and potential of radiotracers (Carroll, Nairne, & Woodcraft, 2007).

Development of New Organic Reactions

The discovery of the decarboxylative Blaise reaction and its application to the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate showcases the compound's contribution to expanding the repertoire of organic synthesis reactions. This highlights its significance in facilitating efficient synthesis processes for compounds of industrial and pharmaceutical interest (Lee et al., 2007).

Enhancing Antitumour Activity

Although not directly involving 2,3-Dichloro-5-fluoropyridine, related research on enhancing the antitumor activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity using 5-chloro-2,4-dihydroxypyridine (CDHP) illustrates the broader context of pyridine derivatives in medicinal chemistry (Takechi et al., 2002).

Safety And Hazards

Zukünftige Richtungen

Fluoropyridines, such as 2,3-Dichloro-5-fluoropyridine, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The interest towards the development of fluorinated chemicals has been steadily increasing . Therefore, it is expected that many novel applications of 2,3-Dichloro-5-fluoropyridine will be discovered in the future .

Eigenschaften

IUPAC Name |

2,3-dichloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYIQENCPIISLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594380 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-5-fluoropyridine | |

CAS RN |

185985-40-4 | |

| Record name | 2,3-Dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

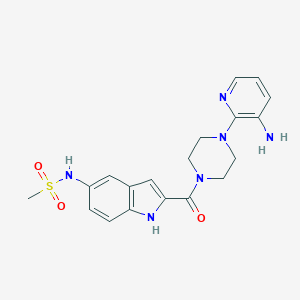

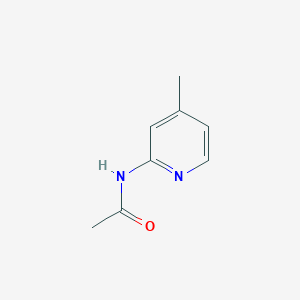

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)